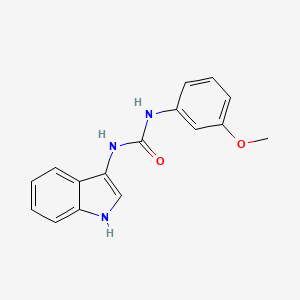

1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

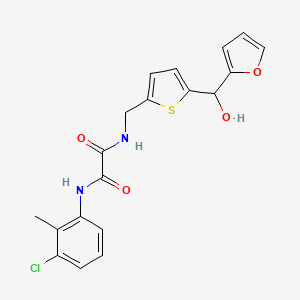

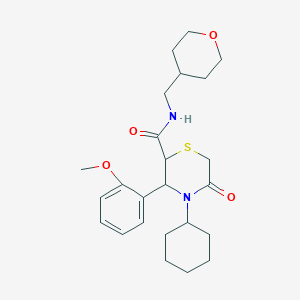

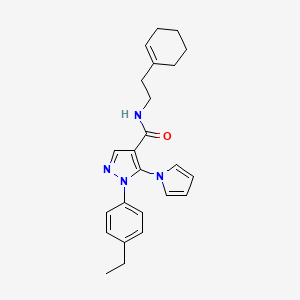

The compound 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea is a urea derivative that is structurally related to several compounds with significant biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of indole and methoxyphenyl are recurrent in the literature, suggesting potential pharmacological properties. For instance, urea derivatives have been synthesized to improve aqueous solubility and pharmacokinetic properties, as seen in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including nucleophilic and electrophilic substitutions, as well as oxidation processes . For example, the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizations by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . These methods are likely applicable to the synthesis of 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea, ensuring the purity and structural integrity of the compound.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using single-crystal X-ray diffraction, which provides detailed information about the spatial arrangement of atoms within the crystal lattice . Additionally, DFT (Density Functional Theory) studies can optimize the structure and compare it with X-ray diffraction data to confirm the molecular geometry . The dihedral angles between aromatic rings and the urea group, as well as the positioning of hydrogen atoms, are crucial for understanding the molecular conformation .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including hydrogen bonding, which is essential for their biological activity. For instance, in the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, intermolecular N—H⋯O and O—H⋯O hydrogen bonds form a two-dimensional array, which could be indicative of the reactivity of similar compounds . These interactions are significant as they can influence the binding affinity of the compounds to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, density, and molecular orbitals, can be predicted and analyzed through various spectroscopic and computational methods. The introduction of hydrophilic groups aims to enhance solubility, which is a critical factor for oral efficacy in drug development . The frontier molecular orbitals, calculated through DFT studies, reveal insights into the electronic structure that can be correlated with reactivity and potential biological activity .

作用機序

Target of Action

Related compounds have been used in the preparation of aryloxybenzothiazoles as inhibitors of no production , and in the preparation of indole derivatives as NR2B/NMDA receptor antagonists .

Mode of Action

A related rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed c–h functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Biochemical Pathways

Related compounds have been involved in the preparation of aryloxybenzothiazoles as inhibitors of no production , and in the preparation of indole derivatives as NR2B/NMDA receptor antagonists , suggesting potential involvement in nitric oxide and glutamate signaling pathways.

Result of Action

Related compounds have been used in the preparation of aryloxybenzothiazoles as inhibitors of no production , and in the preparation of indole derivatives as NR2B/NMDA receptor antagonists , suggesting potential roles in modulating nitric oxide production and glutamate signaling.

将来の方向性

特性

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKAGJSBEDCDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)